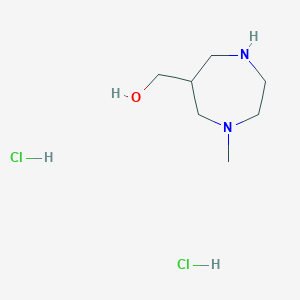
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, commonly referred to as FEPB, is a synthetic compound that has been used in a variety of scientific research applications. FEPB is a white crystalline solid with a molecular weight of 248.25 g/mol. It is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. FEPB has an interesting range of properties, including a low melting point, a low toxicity, and a low volatility, making it useful in a variety of research experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Hemostatic Activity
New derivatives including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and related compounds have been synthesized, showing significant hemostatic activity and low acute toxicity. These studies established a relationship between the structure of the compounds and their pharmacological effects, contributing to the development of compounds with potential medical applications (Pulina et al., 2017).
Complex Formation with Transition Metals
Complexes of a related compound, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, with various metal ions have been synthesized and characterized, demonstrating the potential of these complexes in material science and coordination chemistry due to their unique thermal and magnetic properties (Ferenc et al., 2017).
Neuroprotective Agent Development
Compounds in this chemical class have been identified as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents. This research is crucial for developing treatments for neurological disorders, emphasizing the importance of structural activity relationships (Drysdale et al., 2000).
Building Blocks for Bioactive Compounds
Efficient protocols have been developed for synthesizing derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, serving as building blocks in creating biologically active compounds. This approach, utilizing microwave assistance and ytterbium triflate catalyst, streamlines the preparation of these derivatives, contributing to the fields of combinatorial chemistry and drug discovery (Tolstoluzhsky et al., 2008).
Analytical Applications
The compound 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid has been proposed as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, showcasing the compound's utility in developing analytical methods for drug quantification (Cavrini et al., 1988).
Eigenschaften
IUPAC Name |
(E)-4-[4-(2-fluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h1-2,9H,3-8H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROICBZKDHFCLU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)



![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)

